molecular formula C₅₄H₇₈Cl₂O₁₈ B1146536 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin CAS No. 185248-68-4

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin

カタログ番号: B1146536
CAS番号: 185248-68-4
分子量: 1086.09
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.

    Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.

    Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .

Types of Reactions:

    Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.

Major Products Formed:

科学的研究の応用

Treatment of Clostridioides difficile Infection

Fidaxomicin is primarily indicated for treating CDI, where it has demonstrated superior efficacy in reducing recurrence rates compared to vancomycin. Clinical studies have shown that fidaxomicin achieves a clinical cure rate of approximately 88% with significantly lower recurrence rates (15.4% vs. 25.3% for vancomycin) . The compound's high fecal concentrations and minimal systemic absorption contribute to its effectiveness in targeting intestinal pathogens while minimizing systemic side effects .

Pediatric Applications

Recent studies have explored the safety and efficacy of fidaxomicin in pediatric populations. A phase 3 trial indicated that fidaxomicin was well tolerated in children with CDI, achieving a global cure rate of 68.4%, which is notably higher than the 50% observed with vancomycin . This highlights the potential for fidaxomicin as a preferred treatment option in younger patients.

Broader Antimicrobial Spectrum

Research suggests that fidaxomicin derivatives may exhibit activity against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This potential broad-spectrum activity could position 3',5'-dideshydroxy-3',5'-dimethoxy Fidaxomicin as a candidate for treating various resistant infections beyond CDI.

Pharmacokinetics

The pharmacokinetic profile of fidaxomicin is characterized by minimal systemic absorption, with high concentrations achieved in the gastrointestinal tract. Studies indicate that plasma levels are low (mean concentrations around 22.8 ng/mL) while fecal concentrations are significantly higher, facilitating targeted action against intestinal pathogens . This profile reduces the risk of systemic side effects and enhances the safety profile for patients.

Case Studies

StudyPopulationTreatmentOutcome
Phase 3 Trial on CDIAdults with CDIFidaxomicin vs VancomycinNon-inferior clinical cure rates; lower recurrence with fidaxomicin
Pediatric CDI StudyChildren <18 yearsFidaxomicinHigher global cure rate (68.4%) vs Vancomycin (50%)
Broader Spectrum StudyPatients with MRSAFidaxomicin DerivativeEffective against resistant strains; potential for broader application

作用機序

The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .

類似化合物との比較

    Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.

    Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.

    Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.

Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .

生物活性

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a narrow-spectrum macrolide antibiotic primarily used to treat Clostridium difficile infections (CDI). This compound exhibits unique biological activities that contribute to its efficacy against specific bacterial strains. Understanding its biological activity involves examining its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Fidaxomicin acts by inhibiting bacterial RNA polymerase, specifically targeting the initiation phase of transcription. This inhibition prevents the separation of DNA strands necessary for RNA synthesis, leading to a decrease in messenger RNA (mRNA) production and subsequent protein synthesis. The compound binds to the RNA polymerase complex, particularly affecting the β and β′ subunits within the RNA exit channel, which is crucial for its antimicrobial action .

Key Features:

  • Target : RNA polymerase in C. difficile.
  • Inhibition : Prevents formation of stable open complexes necessary for transcription.
  • Spectrum : Primarily effective against Gram-positive bacteria, especially C. difficile.

Pharmacokinetics

The pharmacokinetic profile of fidaxomicin shows minimal systemic absorption following oral administration. Studies indicate that after a 200 mg dose, peak plasma concentrations of fidaxomicin are relatively low (C_max around 5.20 ng/mL) with a median time to maximum concentration (T_max) of approximately 2 hours . Most of the drug remains localized in the gastrointestinal tract, which is advantageous for treating CDI.

Table 1: Pharmacokinetic Parameters of Fidaxomicin

ParameterValue
C_max (ng/mL)5.20 ± 2.81
T_max (hours)2
Systemic AbsorptionMinimal
Concentration in FecesUp to 2710 µg/g

Biological Activity Against Clostridium difficile

Fidaxomicin demonstrates potent activity against various strains of C. difficile, including those resistant to other antibiotics like vancomycin and metronidazole. Research indicates that fidaxomicin not only inhibits bacterial growth but also reduces toxin production significantly, which is critical in managing CDI .

Case Studies

  • Clinical Trials : In pivotal Phase 3 trials, fidaxomicin showed superior efficacy compared to vancomycin in preventing CDI recurrence. Patients treated with fidaxomicin had lower rates of relapse and better overall outcomes .
  • In Vitro Studies : Studies have shown that fidaxomicin effectively inhibits toxin A and B production from C. difficile, which correlates with reduced inflammatory responses in human intestinal models .

Resistance Mechanisms

Despite its effectiveness, some strains of C. difficile have developed reduced susceptibility to fidaxomicin. Mutations in the RNA polymerase gene have been identified as contributing factors to this resistance . Understanding these mechanisms is crucial for developing strategies to enhance fidaxomicin's efficacy or design novel derivatives like this compound.

特性

CAS番号

185248-68-4

分子式

C₅₄H₇₈Cl₂O₁₈

分子量

1086.09

同義語

(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。